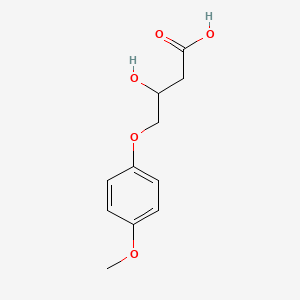

3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

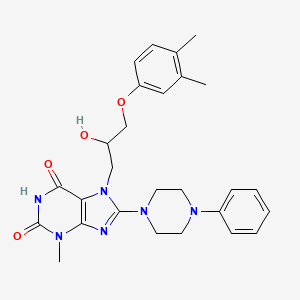

3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid, also known as 3-hydroxy-4-methoxy-phenoxy-butanoic acid, is an organic compound with a molecular formula C11H14O5. It is a white crystalline solid with a melting point of 77-78°C. 3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid is an important intermediate in the synthesis of various pharmaceuticals and other compounds.

Aplicaciones Científicas De Investigación

Solid-Phase Peptide Synthesis (SPPS)

HMPB serves as a highly acid-labile linker for solid-phase peptide synthesis (SPPS). In SPPS, peptides are synthesized step-by-step on a solid support, allowing efficient purification and isolation. HMPB acts as a linker between the peptide and the solid support, facilitating the assembly of longer peptide sequences. Its acid-lability ensures that the peptide can be cleaved from the resin under mild acidic conditions, yielding the desired product .

Amplification of Intracellular Oxidative Stress

Researchers have explored HMPB’s ability to improve the generation of reactive oxygen species (ROS) while consuming glutathione (GSH). By enhancing oxidative stress within cells, HMPB may have applications in cancer therapy, where selectively targeting cancer cells with increased ROS levels can be beneficial .

Antioxidant Properties

Despite its role in promoting oxidative stress, HMPB also exhibits antioxidant properties. It may scavenge free radicals and protect cells from oxidative damage. Investigating its antioxidant mechanisms and potential therapeutic applications is an ongoing area of research .

Biological Activity Modulation

HMPB’s chemical structure suggests potential interactions with biological macromolecules. Researchers have explored its effects on enzymes, receptors, and other cellular targets. Understanding its binding affinity and biological activity can lead to drug discovery and development .

Pharmacokinetic Enhancements

HMPB’s unique properties make it an interesting candidate for improving drug delivery systems. By incorporating HMPB into prodrugs or drug conjugates, researchers aim to enhance drug stability, solubility, and bioavailability. These applications are particularly relevant in personalized medicine and targeted therapies .

Materials Science and Nanotechnology

HMPB’s acid-labile nature extends beyond peptide synthesis. It has been explored as a linker in materials science and nanotechnology. For instance, it can be used to create stimuli-responsive materials that release cargo (such as drugs or nanoparticles) under specific conditions, such as low pH .

Mecanismo De Acción

Mode of Action

Like other organic compounds, it may interact with various enzymes, receptors, or proteins within the body, leading to a cascade of biochemical reactions .

Pharmacokinetics

The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined through rigorous scientific research .

Result of Action

The molecular and cellular effects of 3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid’s action are currently unknown. Its impact on cellular function, gene expression, protein synthesis, and other biological processes needs to be investigated .

Action Environment

The action, efficacy, and stability of 3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and the specific biological environment within which the compound is active .

Propiedades

IUPAC Name |

3-hydroxy-4-(4-methoxyphenoxy)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-15-9-2-4-10(5-3-9)16-7-8(12)6-11(13)14/h2-5,8,12H,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQRGQYPJXMCLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2793844.png)

![3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2793847.png)

![N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]but-2-ynamide](/img/structure/B2793855.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2793864.png)